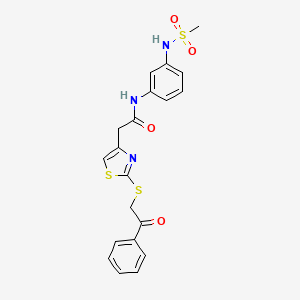

N-(3-(methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Description

N-(3-(Methylsulfonamido)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide derivative characterized by a methylsulfonamido-substituted phenyl ring and a 2-oxo-2-phenylethylthio group attached to the thiazole moiety. This structure combines sulfonamide pharmacophores with thiazole-acetamide frameworks, which are known for their bioactivity in medicinal chemistry, including antimicrobial and anti-inflammatory properties. The compound's complexity arises from its dual functionalization: the sulfonamido group enhances solubility and target binding, while the thioether linkage may influence metabolic stability .

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S3/c1-30(26,27)23-16-9-5-8-15(10-16)21-19(25)11-17-12-28-20(22-17)29-13-18(24)14-6-3-2-4-7-14/h2-10,12,23H,11,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLLQROTPFPOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Quinazolinone-Thioacetamide Derivatives ()

Compounds such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (compound 5 in ) and 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (compound 5 in ) share a thioacetamide backbone but differ in core heterocycles.

Key Differences :

- The target compound’s thiazole core may confer greater metabolic stability compared to quinazolinone analogs, which are prone to ring-opening under acidic conditions.

- Methylsulfonamido groups (target) vs. sulfamoylphenyl (analogs): The former enhances membrane permeability due to reduced steric hindrance .

Thiazole-Acetamide Derivatives ()

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and N-(4-Phenyl-2-thiazolyl)acetamide () are simpler analogs with thiazole-acetamide backbones.

Key Differences :

Bis(azolyl)sulfonamidoacetamides ()

Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (compound 5 in ) feature dual azole rings and sulfonamido linkers.

Key Differences :

Pyrazolyl and Morpholino Derivatives ()

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () highlight substituent-driven pharmacological tuning.

Key Differences :

- Morpholino groups (analogs) enhance blood-brain barrier penetration, whereas the target compound’s sulfonamido group may limit CNS activity due to polarity .

- Pyrazolyl analogs () exhibit broader kinase inhibition profiles, suggesting the target compound may require optimization for selective targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.